molecular formula C13H12N2O4S B6394358 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% CAS No. 1261972-52-4

6-(3-Methylsulfonylaminophenyl)picolinic acid, 95%

Cat. No. B6394358
CAS RN: 1261972-52-4
M. Wt: 292.31 g/mol
InChI Key: YRZIXZIUXDVIOB-UHFFFAOYSA-N
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Description

6-(3-Methylsulfonylaminophenyl)picolinic acid (MSPP) is a naturally occurring amino acid derivative that has been studied for its potential applications in a variety of scientific and medical research areas. Due to its unique chemical structure, MSPP has been found to have several biochemical and physiological effects that make it a promising candidate for a variety of applications in research and medical treatments.

Scientific Research Applications

6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific and medical research areas. For example, it has been used as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins and are involved in inflammation and pain. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential application in cancer research, as it has been found to have anti-tumor properties. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential application in Alzheimer’s disease research, as it has been found to have neuroprotective properties.

Mechanism of Action

The mechanism of action of 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is still under investigation, but it is believed to involve the inhibition of COX-2 enzymes, which are involved in the production of prostaglandins and are involved in inflammation and pain. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been found to have anti-tumor properties and has been found to have neuroprotective properties.
Biochemical and Physiological Effects
6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been found to have several biochemical and physiological effects. For example, it has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been found to have anti-tumor properties and has been found to have neuroprotective properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments include its ability to inhibit the production of prostaglandins, its anti-tumor properties, and its neuroprotective properties. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is relatively easy to synthesize, making it a convenient choice for laboratory experiments. However, there are some limitations to using 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments, such as its potential toxicity.

Future Directions

The potential future directions for 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% research include further investigation into its mechanism of action, its potential applications in cancer research, and its potential applications in Alzheimer’s disease research. Additionally, further research could be done to investigate the potential toxicity of 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% and to develop safer and more effective ways to use 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments. Additionally, further research could be done to investigate the potential applications of 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in other areas of medical and scientific research.

Synthesis Methods

6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can be synthesized via a two-step synthesis method. The first step involves the reaction of 3-methylsulfonyl-2-nitrobenzaldehyde with pyridine in aqueous acetone, which yields 3-methylsulfonylaminophenylpicolinic acid. The second step involves the condensation of this product with ethyl bromoacetate in the presence of a base, which yields the desired product of 6-(3-methylsulfonylaminophenyl)picolinic acid.

properties

IUPAC Name

6-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-20(18,19)15-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(16)17/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZIXZIUXDVIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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